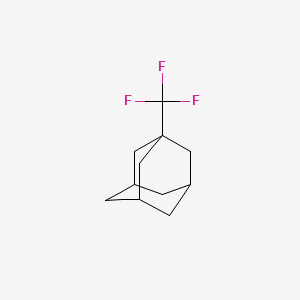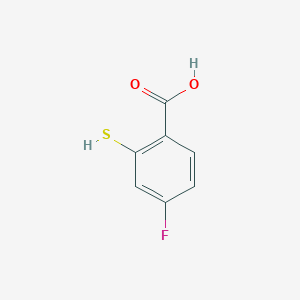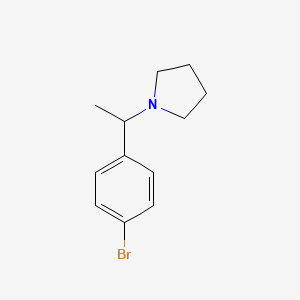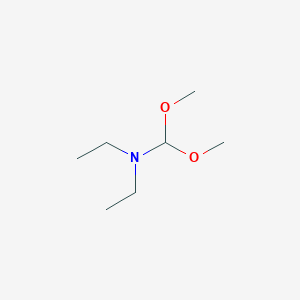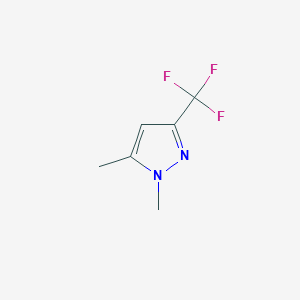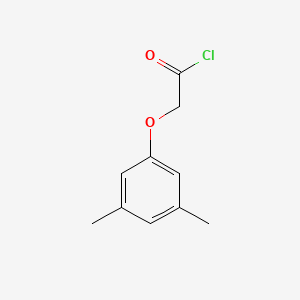![molecular formula C7H5NO2 B1316487 furo[2,3-c]pyridin-7(6H)-one CAS No. 84400-98-6](/img/structure/B1316487.png)
furo[2,3-c]pyridin-7(6H)-one
Descripción general
Descripción
Furo[2,3-c]pyridin-7(6H)-one is a chemical compound with the molecular formula C7H5NO2 . It is a solid substance and its CAS number is 84400-98-6 . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound has been described in several studies . For instance, one study reported the preparation of this compound starting with N-benzenesulfonylpiperidin-4-one . Another study described the photocycloaddition of this compound to acrylonitrile .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The compound has a molecular weight of 135.12 g/mol . Its InChI code is 1S/C7H5NO2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H, (H,8,9) and its InChI key is SHSNAKRNZGOTJL-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For example, one study reported the alkaline hydrolysis of this compound derivatives . Another study described the synthesis of new functionalized this compound derivatives .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties . It has a molecular weight of 135.12 g/mol . Its exact mass and monoisotopic mass are 135.032028402 g/mol . The compound has a topological polar surface area of 42.2 Ų .Aplicaciones Científicas De Investigación
Furopyridone has a wide range of scientific applications. It has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2), and as a ligand for the synthesis of metal complexes. It has also been used in the synthesis of fluorescent dyes and as a component in the synthesis of organic semiconductors.
Mecanismo De Acción
Furopyridone has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme, blocking the binding of arachidonic acid and preventing the formation of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
Furopyridone has been shown to have anti-inflammatory and analgesic effects. It has been used to treat pain and inflammation associated with rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. It has also been shown to have protective effects against neuronal damage and to reduce the risk of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furopyridone is a versatile and useful building block for organic synthesis and has a wide range of applications. Its advantages include its low cost and ease of synthesis. Its limitations include its low solubility in water, which makes it difficult to use in some laboratory experiments.
Direcciones Futuras
Furopyridone has a wide range of potential future applications. It could be used as a drug delivery system for targeted drug delivery, or as a component in the synthesis of novel compounds for the treatment of cancer, inflammation, and other diseases. It could also be used to develop new materials for energy storage and conversion. Additionally, its anti-inflammatory effects could be further studied to develop more effective treatments for arthritis and other inflammatory conditions.
Safety and Hazards
Propiedades
IUPAC Name |
6H-furo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSNAKRNZGOTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510845 | |
| Record name | Furo[2,3-c]pyridin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84400-98-6 | |
| Record name | Furo[2,3-c]pyridin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the photochemical reactivity of furo[2,3-c]pyridin-7(6H)-one?
A1: this compound demonstrates interesting photochemical behavior, particularly in its reactions with acrylonitrile. [] This reaction yields multiple products, including cyclobutane ring systems, highlighting the compound's potential for forming complex structures through [2+2] cycloaddition reactions. The specific products formed are influenced by the presence or absence of an N-methyl group on the this compound scaffold, indicating the importance of substituents in directing the regio- and stereochemical outcomes of these reactions. []
Q2: How has this compound been synthesized?
A2: The synthesis of this compound involves a multi-step process starting from 3-furoic acid chloride. [] This involves reduction to the corresponding aldehyde, followed by a condensation reaction to form β-(3-furyl)acrylic acid. [] Conversion to the acid azide and subsequent Curtius rearrangement lead to the formation of the desired this compound. [] This synthetic pathway provides a foundation for further exploration and modification of the furo[2,3-c]pyridine scaffold.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)
![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)
